Cas no 921520-72-1 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- 921520-72-1
- AKOS024629437
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- F2223-0052
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
-
- Inchi: 1S/C15H15N5OS2/c1-10-18-19-14(23-10)17-13(21)9-22-15-16-8-12(20(15)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19,21)
- InChI Key: KHSDJYSCJPBKBE-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C)S1)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1
Computed Properties
- Exact Mass: 345.07180247g/mol
- Monoisotopic Mass: 345.07180247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126Ų
- XLogP3: 2.6
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- pka: 7.84±0.50(Predicted)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2223-0052-4mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-5mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-15mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-2mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-20mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-10μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-40mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-50mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-2μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2223-0052-3mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
921520-72-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 921520-72-1)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 921520-72-1, represents a unique molecular architecture that combines the structural features of thiadiazole and imidazole heterocycles. The presence of these heterocyclic moieties imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.
The thiadiazole ring system is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. In particular, derivatives of thiadiazole have been extensively studied for their potential in treating various diseases. The incorporation of a 5-methyl group into the thiadiazole core enhances its stability and reactivity, which can be leveraged to develop more effective pharmacological agents. Additionally, the sulfanylacetamide moiety introduces a polar functional group that can improve solubility and binding affinity to biological targets.
The imidazole ring in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide further contributes to its pharmacological potential. Imidazole derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The 1-methyl and 5-phenyl substituents on the imidazole ring enhance its interaction with biological targets, making it a valuable component in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of hybrid compounds that combine the advantages of multiple heterocyclic systems. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide exemplifies this trend, as it integrates both thiadiazole and imidazole moieties into a single molecular framework. This hybrid structure not only enhances the compound's chemical diversity but also expands its potential biological applications.
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol
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